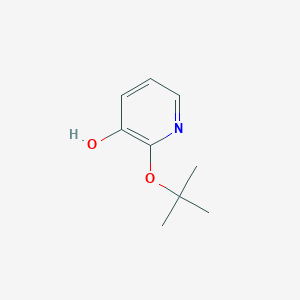

2-(Tert-butoxy)pyridin-3-ol

Descripción general

Descripción

“2-(Tert-butoxy)pyridin-3-ol” is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 . The compound is used for research purposes .

Physical And Chemical Properties Analysis

“2-(Tert-butoxy)pyridin-3-ol” is a clear liquid that ranges in color from colorless to slightly pale yellow . It has a molecular weight of 167.21 and is stored at room temperature .Aplicaciones Científicas De Investigación

Magnetic Interactions and Molecular Engineering

Compounds related to "2-(Tert-butoxy)pyridin-3-ol" have been explored for their magnetic properties and potential in molecular engineering. For example, the synthesis and investigation of pyridine-2,6-diyl dinitroxides demonstrated their behavior as room-temperature triplet molecules, indicating strong magnetic interactions and potential applications in the development of magnetic materials and spintronics (Kawakami, Ishida, & Tonegawa, 2016).

Catalysis in Organic Synthesis

The synthesis and application of complexes involving pyridyl derivatives have shown significant catalytic activities, particularly in olefin epoxidation and alcohol oxidation. For instance, a study on a molybdenum complex with pyrazolylpyridine ligands revealed high activity and selectivity in olefin epoxidation, demonstrating the utility of these complexes in organic synthesis and industrial applications (Amarante et al., 2014).

Optoelectronic Materials

Research into bis-terpyridine derivatives has uncovered their roles in optoelectronic devices, such as organic light-emitting diodes (OLEDs). These studies reveal the importance of pyridine rings in enhancing electron mobility and molecular orientation, contributing to the development of high-performance OLEDs (Watanabe et al., 2016).

Coordination Chemistry and Complex Formation

The coordination chemistry of pyridine and its derivatives has been extensively studied, with applications ranging from luminescent materials to spin-state transitions. Research in this area has led to the development of new ligand types and complex chemistries, offering insights into the versatile roles these compounds play in coordination chemistry (Halcrow, 2005).

Molecular Photophysics and Photochemistry

Investigations into the photochemical properties of pyridone derivatives, such as the generation of radicals through photolysis, have implications for understanding DNA damage mechanisms and developing photoresponsive materials. These studies contribute to the broader field of molecular photophysics and photochemistry, highlighting the utility of pyridine derivatives in studying and harnessing light-induced reactions (Adam et al., 2002).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)12-8-7(11)5-4-6-10-8/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXQQKOPAZBPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B1377426.png)

![tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B1377428.png)

![tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate](/img/structure/B1377432.png)

![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)

![1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B1377440.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)

![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)

![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)

![N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride](/img/structure/B1377445.png)